N-スクシンイミジルブロモアセテート

概要

説明

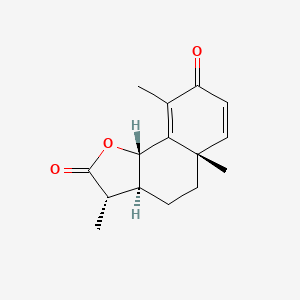

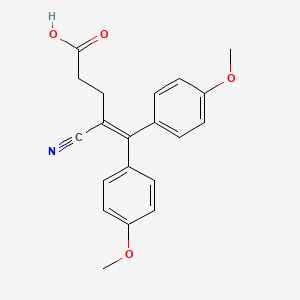

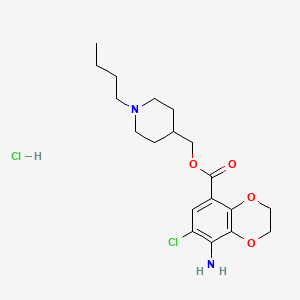

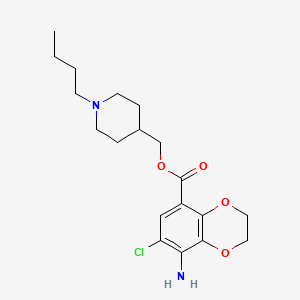

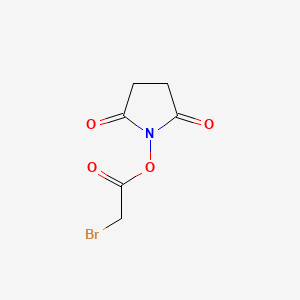

N-Succinimidyl bromoacetate (NSBA) is a chemical compound with the molecular formula C6H6BrNO4 . It is used as a heterobifunctional cross-linking reagent .

Synthesis Analysis

NSBA is used as a cross-linking reagent in the preparation of peptide-protein immunogens . It is also used in the functionalization of superparamagnetic iron oxide nanoparticles .Molecular Structure Analysis

The molecular structure of NSBA consists of six carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and four oxygen atoms .Chemical Reactions Analysis

NSBA allows bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds . The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5 .Physical And Chemical Properties Analysis

NSBA is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature below 0 degrees Celsius . It is sensitive to light, moisture, and heat .科学的研究の応用

架橋試薬

N-スクシンイミジルブロモアセテートは、ヘテロ二官能性架橋試薬です . この試薬は、第一級アミン基のブロモアセチル化を可能にし、その後、スルヒドリル含有化合物とカップリングすることができます . 最初の反応は、pH 6.5~8.5 の範囲で、エステルを介して第一級アミンにアミド結合を形成することにより結合します .

微生物の磁気分離

この化合物は、微生物の磁気分離に使用されており、病原体の同定や診断に効果的なツールとなる可能性があります . 適切な界面で超常磁性酸化鉄ナノ粒子(SPION)をペプチドで機能化すると、カンジダ・アルビカンスのような敗血症関連酵母の分離に使用することができます .

病原体同定

磁性を持つため、外部磁場の存在下で粒子を磁気的に抽出することにより、標的となる酵母を蓄積することができます . これにより、病原体同定におけるサンプル調製の時間を大幅に短縮することができます .

診断用途

この化合物は、診断用途において、サンプル調製に必要な時間を短縮するために使用されてきました . これは、特に時間が重要な感染症の迅速な診断に役立ちます .

カンジダ・アルビカンスの分離と濃縮

ある研究では、3-アミノプロピルトリエトキシシラン(APTES)でコーティングされ、GP340 由来のペプチドで機能化された SPION(SPION-APTES-Pep)が、カンジダ・アルビカンスの分離と濃縮に適していることが判明しました .

真菌感染症の同定のためのサンプル調製方法

分離された真菌細胞は、制限なく再培養することができました . これは、N-スクシンイミジルブロモアセテートを真菌感染症の同定のためのサンプル調製方法として使用できることを示唆しています .

作用機序

Target of Action

N-Succinimidyl bromoacetate, also known as 2,5-Dioxopyrrolidin-1-yl 2-bromoacetate, is a heterobifunctional cross-linking reagent . Its primary targets are primary amine groups and sulfhydryl-containing compounds . These targets play a crucial role in protein structure and function, and their modification can lead to significant changes in protein activity.

Mode of Action

The interaction of N-Succinimidyl bromoacetate with its targets involves two main steps. The initial reaction couples the compound via an ester to a primary amine by amide bond formation in the pH range 6.5-8.5 . The second reaction results in thioether bonding in the pH range 7.0-8.0 . This two-step process allows for the selective modification of proteins and peptides.

Biochemical Pathways

It is known that the compound can affect various pathways related to protein function and structure . For example, it has been used to study the effects of isocyanates, a group of highly toxic compounds, on key cellular pathways in yeast .

Pharmacokinetics

It is known that the compound is soluble in acetone and dmf , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of N-Succinimidyl bromoacetate’s action are largely dependent on the specific proteins and peptides it modifies. For instance, it has been used to create stable amide bonds with primary amines in proteins and peptides , which can significantly alter their function and activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Succinimidyl bromoacetate. For example, the pH of the environment can affect the compound’s ability to form bonds with its targets . Additionally, the bromoacetyl group in the compound is light sensitive , suggesting that exposure to light could potentially affect its stability and efficacy.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

N-Succinimidyl bromoacetate allows bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds . The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5 . The second reaction results in thioether bonding in pH range 7.0-8.0 .

Cellular Effects

It is known that the compound can interact with proteins and peptides to form stable amide bonds .

Molecular Mechanism

The molecular mechanism of N-Succinimidyl bromoacetate involves bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds . This results in the formation of stable amide and thioether bonds .

Temporal Effects in Laboratory Settings

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUZQMZWTZAPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194821 | |

| Record name | N-Succinimidyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42014-51-7 | |

| Record name | N-Succinimidyl bromoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042014517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Succinimidyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoacetic acid N-hydroxysuccinimide ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。